molecular formula C7H6IN3 B10908422 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10908422
M. Wt: 259.05 g/mol
InChI Key: CULUMJSAGDOVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom at the 3-position and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-25°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Deiodinated pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry: 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds:

  • 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • 5-Methylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

Comparison: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and stability compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it more versatile in synthetic applications .

Properties

IUPAC Name

3-iodo-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUMJSAGDOVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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